molecular formula C9H15NO2 B14197755 (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide CAS No. 873949-57-6

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide

Cat. No.: B14197755
CAS No.: 873949-57-6
M. Wt: 169.22 g/mol
InChI Key: XHZUMQNTTUYHNH-MRVPVSSYSA-N
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Description

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide is a chiral Weinreb amide derivative characterized by a hex-4-ynoyl backbone substituted with methoxy and methyl groups. Its stereochemistry at the C2 position (R-configuration) and the presence of an alkyne moiety distinguish it from simpler Weinreb amides like N-methoxy-N-methylacetamide. This compound serves as a versatile intermediate in organic synthesis, particularly in stereoselective reactions such as nucleophilic acyl substitutions and catalytic hydrogenations . Its structural complexity and functional groups make it valuable for constructing bioactive molecules or materials with tailored properties.

Properties

CAS No.

873949-57-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2R)-N-methoxy-N,2-dimethylhex-4-ynamide

InChI

InChI=1S/C9H15NO2/c1-5-6-7-8(2)9(11)10(3)12-4/h8H,7H2,1-4H3/t8-/m1/s1

InChI Key

XHZUMQNTTUYHNH-MRVPVSSYSA-N

Isomeric SMILES

CC#CC[C@@H](C)C(=O)N(C)OC

Canonical SMILES

CC#CCC(C)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-butyn-2-ol and methoxyamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the starting material, followed by the addition of methoxyamine.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, making the compound valuable in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core features with several classes of amides and Weinreb-type derivatives. Key structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Reactivity
N-Methoxy-N,2-dimethylpropanamide (MEM) Linear propane backbone, no alkyne 145.21 Solvent, acyl transfer reagent
(E)-N-Methoxy-N,2-dimethyl-3-phenylacrylamide α,β-unsaturated Weinreb amide, phenyl group 233.29 Asymmetric hydrogenation substrates
(2R,4R)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methoxy-N,2-dimethylheptanamide Silyl-protected hydroxyl, branched chain 401.67 Peptide synthesis intermediates

Key Observations :

  • Alkyne vs.
  • Stereochemical Influence : The (2R) configuration enhances enantioselectivity in catalytic reactions compared to racemic or simpler achiral analogues like MEM .
Spectroscopic and Physicochemical Properties
  • NMR Data: Hex-4-ynamide: The alkyne proton (δ ~2.5–3.0 ppm) and methoxy group (δ ~3.2 ppm) are diagnostic, with coupling patterns reflecting chiral centers . MEM: Simpler NMR profile with methyl resonances (δ ~1.2–1.5 ppm) and methoxy signals (δ ~3.3 ppm) .
  • Solubility: The hex-4-ynamide’s alkyne reduces water solubility compared to MEM but enhances compatibility with nonpolar solvents .
Reactivity and Functional Utility
  • Nucleophilic Acyl Substitution: The Weinreb amide group in hex-4-ynamide stabilizes ketone intermediates, enabling controlled Grignard or organolithium additions without overreaction .
  • Catalytic Hydrogenation : Unlike α,β-unsaturated analogues (e.g., phenylacrylamide), the alkyne undergoes partial hydrogenation to cis-alkenes or full reduction to alkanes, offering divergent synthetic pathways .

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